molecular formula C10H13ClN2O B8297337 2-Chloro-4-diethylcarbamoylpyridine

2-Chloro-4-diethylcarbamoylpyridine

Cat. No.: B8297337
M. Wt: 212.67 g/mol
InChI Key: GETJGKPZMMAFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-diethylcarbamoylpyridine is a pyridine derivative with a chlorine atom at the 2-position and a diethylcarbamoyl group (-CON(C₂H₅)₂) at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for histamine H₂-antagonists, which are used to treat gastrointestinal disorders such as ulcers . Its molecular formula is C₁₁H₁₄ClN₂O, with a molecular weight of 237.7 g/mol. The diethylcarbamoyl group enhances its electron-withdrawing character, influencing its reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-N,N-diethylpyridine-4-carboxamide

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-12-9(11)7-8/h5-7H,3-4H2,1-2H3

InChI Key

GETJGKPZMMAFNU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituted Pyridines and Pyrimidines

Key analogues include:

4-Chloro-5-fluoro-2-methylpyridine (C₆H₄ClF₂N): Features a methyl group at position 2 and fluorine at position 5, reducing steric hindrance compared to the diethylcarbamoyl group in 2-Chloro-4-diethylcarbamoylpyridine. This compound is used in agrochemicals .

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (C₆H₄ClN₃): A fused heterocycle with enhanced rigidity, used in kinase inhibitor drug discovery .

Key Differences in Substituents

  • Electron-Withdrawing Groups (EWGs): The diethylcarbamoyl group in 2-Chloro-4-diethylcarbamoylpyridine is a stronger EWG than halogens (Cl, F) or methyl groups, lowering the pyridine ring’s electron density and accelerating nucleophilic aromatic substitution .
  • Steric Effects: Bulky substituents (e.g., diethylcarbamoyl) reduce reaction rates in sterically sensitive pathways compared to smaller groups like methyl or amino .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Chloro-4-diethylcarbamoylpyridine C₁₁H₁₄ClN₂O 237.7 Not reported H₂-antagonist synthesis
4-Chloro-5-fluoro-2-methylpyridine C₆H₄ClF₂N 163.6 45–47 Agrochemical intermediates
2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine C₂₃H₁₆ClN₅O₂ 466.9 275–278 Anticancer agents

Notable Trends:

  • Melting Points: Compounds with aromatic substituents (e.g., 4-nitrophenyl) exhibit higher melting points (268–287°C) due to increased intermolecular interactions , whereas smaller analogues like 4-Chloro-5-fluoro-2-methylpyridine melt below 50°C .
  • Solubility: The diethylcarbamoyl group in 2-Chloro-4-diethylcarbamoylpyridine improves organic-phase solubility compared to polar amino- or nitro-substituted analogues .

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